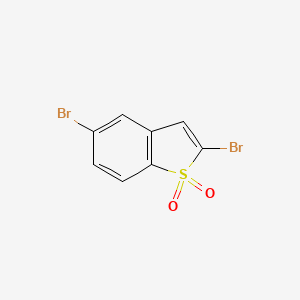

2,5-Dibromo-1-benzothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Dibromo-1-benzothiophene 1,1-dioxide” is a chemical compound with the molecular formula C8H4Br2O2S . It has an average mass of 323.989 Da and a monoisotopic mass of 321.829865 Da .

Synthesis Analysis

The synthesis of benzothiophene motifs, such as “2,5-Dibromo-1-benzothiophene 1,1-dioxide”, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, leading to the products .

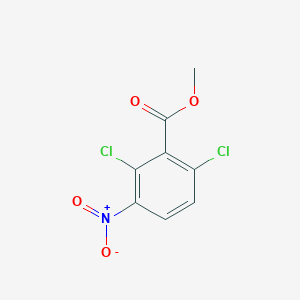

Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-1-benzothiophene 1,1-dioxide” consists of a benzothiophene core with two bromine atoms attached at the 2 and 5 positions and two oxygen atoms attached at the 1 position, forming a 1,1-dioxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-1-benzothiophene 1,1-dioxide” include a density of 2.3±0.1 g/cm3, a boiling point of 434.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.4±3.0 kJ/mol, a flash point of 216.7±28.7 °C, and an index of refraction of 1.740 .

Applications De Recherche Scientifique

Biomimetic Synthesis

The compound is used in the biomimetic synthesis of nonsymmetrical thiophene-fused aromatic systems . This process was inspired by the biodegradation of benzothiophene .

Photophysical Properties

The photophysical properties of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides were explored both in solution and in the solid state . These properties are significant in materials science .

Fluorescence Characteristics

The compound exhibits excellent fluorescence characteristics, enabling various applications . These characteristics are particularly important in the field of optical materials .

Organic Field-Effect Transistors (OFETs)

Thiophene-fused π-systems, such as this compound, exhibit high photoluminescence quantum efficiency and excellent carrier mobility, making them significant in materials science for use in organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

The compound is also used in the production of organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum efficiency .

Organic Photovoltaics (OPVs)

The compound is used in the production of organic photovoltaics (OPVs) due to its excellent carrier mobility .

Electrochemical Synthesis

The compound is used in the electrochemical synthesis of benzothiophene motifs by the reaction of sulfonhydrazides with internal alkynes . This process is significant in the development of efficient methods for the construction of benzothiophene and its derivatives .

Medicinal Chemistry and Materials Science

Benzothiophenes, including this compound, have diverse applications in medicinal chemistry and materials science . They are also present in many natural products .

Mécanisme D'action

Mode of Action

It is known that benzothiophene derivatives have been widely used in the synthesis of high-performance small molecule-based photovoltaic devices . This suggests that the compound may interact with its targets to induce changes that enhance the performance of these devices.

Biochemical Pathways

The compound’s synthesis involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate . This process may affect various biochemical pathways and their downstream effects.

Result of Action

The compound’s use in the synthesis of high-performance small molecule-based photovoltaic devices suggests that it may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2,5-dibromo-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2S/c9-6-1-2-7-5(3-6)4-8(10)13(7,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZZAGDVHYOETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2(=O)=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-1-benzothiophene 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)

![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)

![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)